molecular formula C10H12F3N B13104487 (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine

(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine

Cat. No.: B13104487
M. Wt: 203.20 g/mol
InChI Key: PANUIFWXZBSEJY-SECBINFHSA-N
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Description

®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, trifluoroacetic acid, and methylamine.

    Formation of Intermediate: The initial step involves the condensation of benzaldehyde with trifluoroacetic acid to form an intermediate compound.

    Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The phenyl ring and propylamine chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine: The racemic mixture containing both ® and (S) enantiomers.

    N-Methyl-3,3,3-Trifluoro-1-phenyl-2-butylamine: A structurally similar compound with a butyl group instead of a propyl group.

Uniqueness

®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine

InChI

InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3/t9-/m1/s1

InChI Key

PANUIFWXZBSEJY-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CNC(CC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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